molecular formula C28H32N4O3 B5235688 5-[4-(4-methylbenzoyl)-1-piperazinyl]-N-(1-methyl-3-phenylpropyl)-2-nitroaniline

5-[4-(4-methylbenzoyl)-1-piperazinyl]-N-(1-methyl-3-phenylpropyl)-2-nitroaniline

Cat. No. B5235688
M. Wt: 472.6 g/mol
InChI Key: JANVPIHSYYWVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(4-methylbenzoyl)-1-piperazinyl]-N-(1-methyl-3-phenylpropyl)-2-nitroaniline, commonly known as MNPA, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. MNPA is a potent inhibitor of the enzyme phosphodiesterase 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum. This inhibition leads to an increase in cGMP levels, resulting in smooth muscle relaxation and increased blood flow, making MNPA a promising candidate for the treatment of erectile dysfunction.

Mechanism of Action

MNPA exerts its effects through the inhibition of 5-[4-(4-methylbenzoyl)-1-piperazinyl]-N-(1-methyl-3-phenylpropyl)-2-nitroaniline, which is responsible for the degradation of cGMP. By inhibiting this compound, MNPA increases cGMP levels, leading to smooth muscle relaxation and increased blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MNPA are primarily related to its effects on cGMP levels and smooth muscle relaxation. MNPA has been shown to increase penile blood flow and improve erectile function in animal models and human clinical trials. The compound has also been investigated for its potential to improve pulmonary arterial hypertension and prevent platelet aggregation.

Advantages and Limitations for Lab Experiments

MNPA has several advantages for use in laboratory experiments, including its potent inhibitory effects on 5-[4-(4-methylbenzoyl)-1-piperazinyl]-N-(1-methyl-3-phenylpropyl)-2-nitroaniline and its ability to increase cGMP levels and induce smooth muscle relaxation. However, MNPA also has some limitations, including its potential for off-target effects and its relatively short half-life.

Future Directions

There are several potential future directions for research on MNPA, including the development of new formulations and delivery methods to improve its pharmacokinetic properties and increase its efficacy. Additionally, further studies are needed to investigate the potential of MNPA in the treatment of other conditions, such as pulmonary arterial hypertension and platelet aggregation. Finally, research is needed to better understand the mechanisms of action of MNPA and to identify potential off-target effects that may limit its clinical utility.

Synthesis Methods

MNPA can be synthesized through a multi-step process involving the reaction of 4-methylbenzoyl chloride with piperazine, followed by the reaction of the resulting intermediate with 1-methyl-3-phenylpropylamine and 2-nitroaniline. The final product is then purified through column chromatography to obtain pure MNPA.

Scientific Research Applications

MNPA has been extensively studied in the field of medicinal chemistry, particularly in the development of new treatments for erectile dysfunction. The compound has also been investigated for its potential in the treatment of pulmonary hypertension, as well as in the prevention of platelet aggregation.

properties

IUPAC Name

(4-methylphenyl)-[4-[4-nitro-3-(4-phenylbutan-2-ylamino)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O3/c1-21-8-12-24(13-9-21)28(33)31-18-16-30(17-19-31)25-14-15-27(32(34)35)26(20-25)29-22(2)10-11-23-6-4-3-5-7-23/h3-9,12-15,20,22,29H,10-11,16-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANVPIHSYYWVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC(C)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.